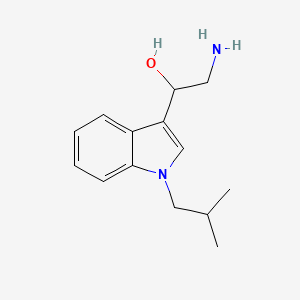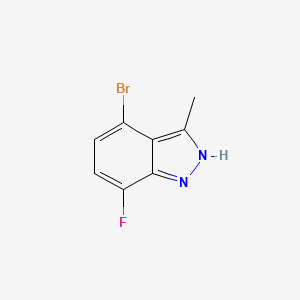
4-Bromo-7-fluoro-3-methyl-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-7-fluoro-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their wide range of biological activities and are used in various medicinal applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-fluoro-3-methyl-1H-indazole can be achieved through various methods. One common approach involves the bromination of 7-fluoro-3-methyl-1H-indazole using N-bromo-succinimide (NBS) in acetonitrile at temperatures between -10°C to 10°C . The reaction typically takes 1-2 hours, followed by the addition of sodium hydrogensulfite to quench the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-7-fluoro-3-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organometallic compounds, halides, and nucleophiles are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-Bromo-7-fluoro-3-methyl-1H-indazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-7-fluoro-3-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-7-fluoro-1H-indazole: Similar structure but lacks the methyl group at the 3-position.
7-Bromo-4-chloro-1-methyl-1H-indazole: Contains a chlorine atom instead of fluorine.
4-Bromo-3-fluoro-5-methyl-1H-indazole: Different substitution pattern on the indazole ring.
Uniqueness
4-Bromo-7-fluoro-3-methyl-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine, fluorine, and methyl groups makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H6BrFN2 |
|---|---|
Peso molecular |
229.05 g/mol |
Nombre IUPAC |
4-bromo-7-fluoro-3-methyl-2H-indazole |
InChI |
InChI=1S/C8H6BrFN2/c1-4-7-5(9)2-3-6(10)8(7)12-11-4/h2-3H,1H3,(H,11,12) |
Clave InChI |
JIYDWJHFEWTBDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C(C2=NN1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B11875827.png)
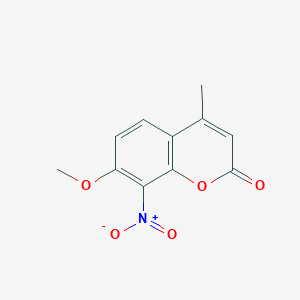
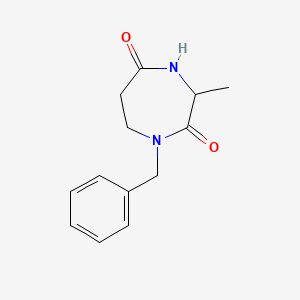

![9-[(1r,2r)-2-Hydroxycyclohexyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B11875861.png)


![6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11875873.png)


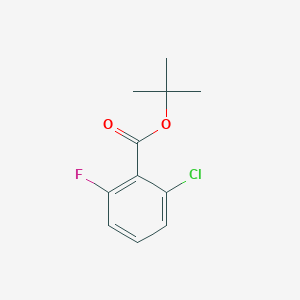
![7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11875899.png)

